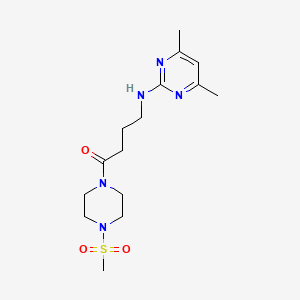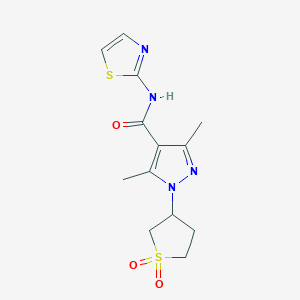
N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be formed by reacting α-haloketones with thiourea under basic conditions.
Coupling Reaction: The benzimidazole and thiazole moieties are then coupled using a suitable linker, such as a carboxamide group, under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.
Industry: Potential use as a corrosion inhibitor due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Similar structure but lacks the thiazole ring.
N-(1H-benzimidazol-2-yl)methyl-2-substituted-3H-benzimidazol-5-amine: Contains a benzimidazole moiety but differs in the substituents and overall structure.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both benzimidazole and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems enhances its ability to interact with various biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H18N4OS/c1-13-22-19(17(26-13)11-14-7-3-2-4-8-14)20(25)21-12-18-23-15-9-5-6-10-16(15)24-18/h2-10H,11-12H2,1H3,(H,21,25)(H,23,24) |
InChI Key |
GIUQZZOZRXVRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12167253.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12167260.png)


![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167275.png)
![N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B12167289.png)
![7-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12167290.png)
![4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B12167298.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B12167313.png)



methanolate](/img/structure/B12167341.png)
